![molecular formula C23H22N4OS B2807289 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 877807-82-4](/img/structure/B2807289.png)

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

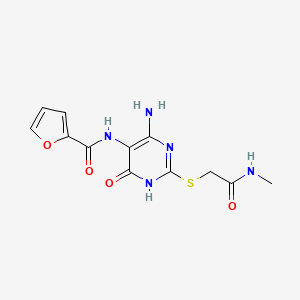

The compound “2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with various substituents attached to it . These include two methyl groups at the 2,5-positions, a phenyl group at the 3-position, a thio group at the 7-position, and an N-(p-tolyl)acetamide group .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the various functional groups present in its structure. For instance, the thio group might be involved in nucleophilic substitution reactions, while the acetamide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of various functional groups could influence its solubility, melting point, and other properties .科学的研究の応用

Biological and Pharmacological Activities

Studies on compounds structurally related to the specified chemical have primarily focused on their potential biological and pharmacological applications. For instance, compounds like zaleplon, which shares the pyrazolo[1,5-a]pyrimidin moiety, have been studied for their sedative-hypnotic properties, indicating the potential of such structures in developing therapeutic agents for insomnia and possibly other CNS disorders (Heydorn, 2000). The review of zaleplon underscores the importance of the pyrazolo[1,5-a]pyrimidin structure in modulating GABA_A receptor activity, suggesting a broader relevance for similar compounds in neuroscience research.

Synthetic and Catalytic Applications

Research on the synthesis and catalytic applications of pyrazolo[1,5-a]pyrimidine derivatives and related compounds emphasizes the versatility of these structures in organic chemistry. For example, the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights the structural and functional diversity achievable through innovative synthetic methodologies (Parmar, Vala, & Patel, 2023). These findings indicate the potential for compounds with similar cores in facilitating complex chemical transformations, which could be vital for pharmaceutical synthesis and material science.

Toxicological Evaluations

Investigations into the toxicological aspects of related compounds, such as the assessment of acetamide and formamide derivatives, provide crucial insights into the safety profiles of chemical entities with similar functionalities (Kennedy, 2001). Such studies are foundational for understanding the potential environmental and health impacts of new chemicals before their widespread application.

Environmental and Analytical Chemistry

The degradation of acetaminophen, a compound related through its amide functionality, under advanced oxidation processes reveals the environmental fate and transformation products of pharmaceuticals in water systems (Qutob, Hussein, Alamry, & Rafatullah, 2022). Such research is crucial for designing effective waste treatment strategies and understanding the environmental behavior of complex organic molecules.

将来の方向性

Given the interest in pyrazolopyrimidine derivatives for their potential biological activities , it would be interesting to synthesize this compound and evaluate its properties. This could include studies on its binding affinity to various receptors, its potential biological activities, and its safety profile.

作用機序

Target of Action

Similar compounds have been found to be potent antagonists of the human a3 adenosine receptor .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly the human a3 adenosine receptors, leading to changes in cellular functions .

Biochemical Pathways

Given its potential role as an antagonist of the human a3 adenosine receptor, it may influence adenosine-related signaling pathways .

Result of Action

As a potential antagonist of the human a3 adenosine receptor, it may inhibit the receptor’s activity, leading to changes in cellular signaling and function .

特性

IUPAC Name |

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS/c1-15-9-11-19(12-10-15)25-20(28)14-29-21-13-16(2)24-23-22(17(3)26-27(21)23)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZSINSHNHWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807210.png)

![1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2807213.png)

![1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807216.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2807217.png)

![6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B2807225.png)